Comparative CYP3A4 Inhibitory Potential vs. Related Benzyloxy Ethers
The target compound exhibits negligible inhibition of human recombinant CYP3A4, with an IC50 value >30,000 nM [1]. In contrast, structurally related benzyloxy-substituted molecules, such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC) and its analogs, are known CYP3A4 substrates and can show competitive inhibition at lower concentrations (often in the low micromolar range) [2]. This marked difference suggests a significantly lower propensity for CYP3A4-mediated drug-drug interactions, a key consideration in pharmaceutical development.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) as a representative CYP3A4 substrate (typical IC50 values for inhibition are in the low micromolar range, e.g., < 10,000 nM for competitive inhibitors) |
| Quantified Difference | >3-fold higher IC50 (i.e., significantly weaker inhibition) |
| Conditions | In vitro fluorescence assay using human recombinant CYP3A4 enzyme and 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate; 30 min incubation. |
Why This Matters
The minimal CYP3A4 inhibition profile reduces the risk of drug-drug interactions, making this compound a safer choice as a building block for molecules intended for polypharmacy contexts.
- [1] BindingDB. (n.d.). BDBM50041816, CHEMBL3358944. Affinity Data for IC50 > 30,000 nM against human recombinant CYP3A4. Retrieved April 15, 2026. View Source
- [2] Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., Miller, V. P., & Crespi, C. L. (2000). Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates. Drug Metabolism and Disposition, 28(12), 1440-1448. View Source
